molecular formula C25H28N2O2S B5060822 N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5060822
M. Wt: 420.6 g/mol
InChI Key: CNSHIELDNBOKHB-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, commonly known as PTB, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

PTB exerts its therapeutic effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and tumor growth. By binding to the sigma-1 receptor, PTB modulates its activity, leading to the suppression of pain and inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. Studies have shown that PTB can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the suppression of inflammation. Additionally, PTB has been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain perception. Furthermore, PTB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

PTB has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, PTB has low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, the synthesis of PTB is a complex process that requires specialized equipment and skilled professionals, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the study of PTB. One potential direction is the development of PTB-based therapeutics for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to investigate the potential of PTB as a cancer therapy. Furthermore, the development of more efficient synthesis methods for PTB could increase its availability for lab experiments and clinical trials.
Conclusion:
In conclusion, PTB is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has antitumor properties, making it a potential candidate for cancer therapy. Further studies are needed to investigate the full potential of PTB and to develop more efficient synthesis methods for its use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of PTB involves several steps, including the reaction of 2-bromoethylbenzene with 2-thiophenemethylamine to form 2-(2-thiophenemethyl)phenylethylamine. This intermediate is then reacted with 4-piperidinol to obtain the final product, PTB. The synthesis of PTB is a complex process that requires skilled professionals and specialized equipment.

Scientific Research Applications

PTB has been extensively studied for its potential therapeutic applications. Studies have shown that PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has been shown to have antitumor properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2-phenylethyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S/c28-25(26-14-11-20-6-2-1-3-7-20)21-8-4-9-23(18-21)29-22-12-15-27(16-13-22)19-24-10-5-17-30-24/h1-10,17-18,22H,11-16,19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSHIELDNBOKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

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